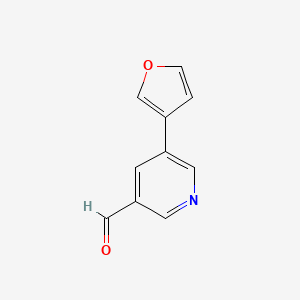

5-(Furan-3-yl)nicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346687-21-5 |

|---|---|

Molecular Formula |

C10H7NO2 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

5-(furan-3-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-7H |

InChI Key |

IWQGVFXKAQXXEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C2=CN=CC(=C2)C=O |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 5 Furan 3 Yl Nicotinaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group (-CHO) is one of the most reactive functional groups in organic chemistry, participating in numerous reactions that are fundamental to synthetic chemistry. These include condensation reactions, reductive aminations, olefinations, oxidations, and reductions.

Condensation reactions involving the aldehyde group of 5-(furan-3-yl)nicotinaldehyde provide a straightforward route to compounds containing a carbon-nitrogen double bond (C=N). These reactions are typically facile and proceed by the nucleophilic attack of a primary amine or its derivative on the electrophilic aldehyde carbon, followed by the elimination of a water molecule.

Hydrazone Formation: The reaction of this compound with hydrazines (such as hydrazine (B178648) hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine) or hydrazides (like isonicotinic hydrazide) yields the corresponding hydrazones. nih.govnih.gov These reactions are often carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and may be catalyzed by a small amount of acid. derpharmachemica.com Hydrazones are a class of compounds with significant interest in medicinal chemistry and serve as versatile intermediates for the synthesis of other heterocyclic systems. nih.govnih.gov The general transformation involves the formation of an azometine (-NHN=CH-) linkage. nih.gov

Schiff Base Synthesis: Similarly, the condensation of this compound with primary amines (aliphatic or aromatic) leads to the formation of Schiff bases, also known as imines. nih.govgsconlinepress.com These compounds are characterized by the presence of an azomethine or imine group (-CH=N-) where the carbon is connected to two other groups and the nitrogen is bonded to an aryl, alkyl, or other substituent. gsconlinepress.comderpharmachemica.com The synthesis is typically achieved by refluxing the aldehyde and the primary amine in a suitable solvent. derpharmachemica.comscience.gov The formation of furan-containing Schiff bases is a common strategy for developing novel compounds with specific electronic and biological properties. nih.gov

| Reactant | Reaction Type | Typical Conditions | Product Class |

|---|---|---|---|

| Hydrazine or Hydrazide Derivatives | Hydrazone Formation | Ethanol/Methanol, reflux, optional acid catalyst | Hydrazone |

| Primary Amines (R-NH₂) | Schiff Base Synthesis | Ethanol/Methanol, reflux | Schiff Base (Imine) |

Reductive amination is a powerful method for forming carbon-nitrogen bonds and synthesizing secondary or tertiary amines from aldehydes. This reaction proceeds in two main stages: the initial formation of an imine (Schiff base) through the condensation of this compound with a primary or secondary amine, followed by the in-situ reduction of the imine intermediate to the corresponding amine. nih.govresearchgate.net

A common approach is a one-pot, two-step process where the aldehyde and amine are first condensed in a solvent like methanol. Subsequently, the resulting imine is hydrogenated without isolation. nih.govresearchgate.net This reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ over a metal catalyst like CuAlOx, Pd, or Ni) or hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govresearchgate.net This method is highly efficient for producing N-substituted (5-(furan-3-yl)pyridin-3-yl)methanamine (B1455212) derivatives. researchgate.net

| Amine Reactant | Typical Reducing Agent | Reaction Conditions | Product Class |

|---|---|---|---|

| Primary Amine (R-NH₂) | H₂/Catalyst (e.g., CuAlOx) | Methanol, followed by hydrogenation in a flow reactor | Secondary Amine |

| Secondary Amine (R₂NH) | NaBH(OAc)₃ | Dichloroethane or Tetrahydrofuran (B95107), room temperature | Tertiary Amine |

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes (olefins) from carbonyl compounds. masterorganicchemistry.comwikipedia.org This reaction involves treating this compound with a phosphorus ylide, commonly known as a Wittig reagent (e.g., Ph₃P=CHR). wikipedia.orgorganic-chemistry.org The reaction is highly reliable and ensures the formation of the double bond at a specific location, which is a significant advantage over other methods like alcohol dehydration.

The mechanism involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a dipolar betaine (B1666868) intermediate, which then cyclizes to form a four-membered oxaphosphetane ring. masterorganicchemistry.comorganic-chemistry.org This intermediate subsequently decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is the driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the substituent on the ylide; stabilized ylides tend to produce E-alkenes, whereas non-stabilized ylides typically favor Z-alkenes. wikipedia.orgorganic-chemistry.org

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (-CH₂-) to an aldehyde, followed by a dehydration step to yield a new carbon-carbon double bond. sphinxsai.comwikipedia.org For this compound, this reaction provides a route to α,β-unsaturated products.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt. sphinxsai.com The active methylene compound must have two electron-withdrawing groups (Z), such as in malonic acid, diethyl malonate, malononitrile, or ethyl acetoacetate, to make the methylene protons acidic enough for deprotonation by the mild base. wikipedia.org The reaction of furan (B31954) aldehydes with active methylene compounds like creatinine (B1669602) or indan-1,3-dione has been demonstrated to proceed efficiently under these conditions, yielding the corresponding furfurylidene derivatives. sphinxsai.comresearchgate.net

| Active Methylene Compound | Typical Catalyst | Expected Product |

|---|---|---|

| Malononitrile | Piperidine | 2-((5-(Furan-3-yl)pyridin-3-yl)methylene)malononitrile |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((5-(furan-3-yl)pyridin-3-yl)methylene)malonate |

| Ethyl cyanoacetate | Sodium ethoxide | Ethyl 2-cyano-3-(5-(furan-3-yl)pyridin-3-yl)acrylate |

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-(furan-3-yl)nicotinic acid. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed, ranging from strong, classical oxidants to milder, more selective catalytic systems. organic-chemistry.org

Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or silver oxide (Ag₂O). Milder and more modern methods often utilize catalysts to perform the oxidation under less harsh conditions. organic-chemistry.org For instance, pyridinium (B92312) chlorochromate (PCC) can catalyze the oxidation using periodic acid (H₅IO₆) as the terminal oxidant. organic-chemistry.org Another efficient method involves using Oxone as the oxidant. organic-chemistry.org Aerobic oxidation using molecular oxygen as the ultimate oxidant, catalyzed by systems like N-hydroxyphthalimide (NHPI) or metal-bromide catalysts (e.g., Co/Mn/Br), represents a greener alternative. organic-chemistry.orgresearchgate.net

The reduction of the aldehyde functional group in this compound to a primary alcohol yields [5-(furan-3-yl)pyridin-3-yl]methanol. This is a fundamental transformation that can be accomplished with high efficiency using a variety of reducing agents.

The most common and convenient reagents for this purpose are metal hydrides. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for reducing aldehydes and ketones and is typically used in alcoholic solvents like methanol or ethanol. For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is also an effective method for this reduction.

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity is somewhat tempered by the electron-withdrawing effect of the furan-3-yl and carbaldehyde substituents, which decrease the electron density on the pyridine ring.

N-Oxidation

The conversion of the pyridine nitrogen to an N-oxide is a common transformation that can significantly alter the reactivity of the pyridine ring. The resulting N-oxide group is a strong electron-donating group, which can facilitate subsequent electrophilic substitution reactions on the pyridine ring.

While specific studies on the N-oxidation of this compound are not extensively documented, the N-oxidation of 3-substituted pyridines is a well-established reaction. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758) or chloroform, at or below room temperature.

Table 1: Representative Conditions for N-Oxidation of 3-Substituted Pyridines

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| 3-Methylpyridine | m-CPBA | Dichloromethane | 0 - 25 | >90 |

| 3-Chloropyridine | m-CPBA | Chloroform | 25 | ~85 |

| Nicotinaldehyde | m-CPBA | Dichloromethane | 0 - 25 | High |

Based on these established procedures, it is anticipated that this compound would readily undergo N-oxidation under similar conditions to afford this compound N-oxide in good yield.

Quaternization

The pyridine nitrogen can also react with alkylating agents to form quaternary pyridinium salts. This reaction introduces a permanent positive charge on the nitrogen atom, further activating the pyridine ring towards nucleophilic attack. The presence of electron-withdrawing groups on the pyridine ring can make quaternization more challenging, often requiring more reactive alkylating agents and more forcing conditions.

For electron-deficient pyridines, powerful alkylating agents such as methyl trifluoromethanesulfonate (B1224126) (methyl triflate) or trialkyloxonium salts are often employed. The reaction is typically performed in an inert solvent, and the resulting pyridinium salt often precipitates from the reaction mixture.

Table 2: Representative Conditions for Quaternization of Electron-Deficient Pyridines

| Substrate | Alkylating Agent | Solvent | Temperature (°C) |

| 3-Cyanopyridine | Methyl iodide | Acetonitrile | Reflux |

| Methyl nicotinate | Methyl triflate | Dichloromethane | 0 - 25 |

| 3-Nitropyridine | Trimethyloxonium tetrafluoroborate | Nitromethane | 25 |

Given the electron-withdrawing nature of the substituents in this compound, its quaternization would likely require a potent alkylating agent like methyl triflate. The product, 1-methyl-5-(furan-3-yl)-3-formylpyridinium triflate, would be a versatile intermediate for further synthetic transformations.

Reactions Involving the Furan Ring

The furan ring in this compound is an electron-rich aromatic system and is therefore susceptible to electrophilic attack. However, it is also prone to ring-opening under acidic conditions.

Electrophilic Aromatic Substitution on the Furan Moiety

Electrophilic aromatic substitution on furan preferentially occurs at the C2 and C5 positions, as the carbocation intermediates formed by attack at these positions are more stabilized by resonance. In the case of 3-substituted furans, the position of further substitution is influenced by the electronic nature of the substituent. The pyridine ring at the 3-position of the furan in this compound is an electron-withdrawing group, which will direct incoming electrophiles to the C2 and C5 positions of the furan ring.

Common electrophilic substitution reactions for furans include halogenation, nitration, and Friedel-Crafts acylation. Due to the high reactivity of the furan ring, mild reaction conditions are often sufficient.

Table 3: Representative Conditions for Electrophilic Aromatic Substitution on Furans

| Reaction | Reagent | Catalyst/Solvent | Product Position |

| Bromination | N-Bromosuccinimide (NBS) | THF | 2- or 5- |

| Nitration | Acetyl nitrate | Acetic anhydride | 2- or 5- |

| Acylation | Acetic anhydride | Zinc chloride | 2- or 5- |

Therefore, treatment of this compound with an electrophile such as N-bromosuccinimide would be expected to yield a mixture of 2-bromo-3-(pyridin-3-yl)furan and 5-bromo-3-(pyridin-3-yl)furan derivatives.

Ring-Opening Reactions of the Furan

The furan ring is susceptible to cleavage under acidic conditions. The mechanism typically involves protonation of the furan oxygen, followed by nucleophilic attack of water or another nucleophile, leading to the formation of a 1,4-dicarbonyl compound. The presence of substituents on the furan ring can influence the ease of ring-opening.

While specific studies on the ring-opening of this compound are not available, the acid-catalyzed hydrolysis of furans is a general reaction. The conditions can range from mild aqueous acid to stronger acidic solutions, depending on the substitution pattern of the furan.

Table 4: General Conditions for Acid-Catalyzed Furan Ring-Opening

| Substrate | Acid | Solvent | Temperature (°C) |

| Furan | Dilute HCl | Water/THF | 25 - 50 |

| 2-Methylfuran | Dilute H2SO4 | Water/Dioxane | 25 - 50 |

| Furfural | Aqueous acid | Water | Elevated |

Exposure of this compound to acidic conditions could potentially lead to the opening of the furan ring to form a 1,4-dicarbonyl derivative, although the stability of the pyridine ring under these conditions would also need to be considered.

Functionalization of the Pyridine Ring System (Excluding Carbaldehyde Transformations)

Direct functionalization of the carbon-hydrogen bonds of the pyridine ring in this compound represents a modern and efficient approach to introduce new substituents. The pyridine ring is electron-deficient, making it challenging to functionalize via electrophilic aromatic substitution. However, transition metal-catalyzed C-H activation has emerged as a powerful tool for the arylation, alkylation, and alkenylation of such systems.

The regioselectivity of C-H functionalization on substituted pyridines can be complex and is often directed by the electronic and steric properties of the existing substituents, as well as the nature of the catalyst and directing groups. For a 3,5-disubstituted pyridine like this compound, the remaining C-H bonds are at the C2, C4, and C6 positions.

Palladium-catalyzed direct arylation is a common method for the C-H functionalization of heteroarenes. These reactions typically involve a palladium catalyst, a ligand, a base, and an aryl halide or equivalent.

Table 5: Representative Conditions for Palladium-Catalyzed C-H Arylation of Pyridines

| Pyridine Substrate | Arylating Agent | Catalyst | Base | Solvent |

| 3-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene (B28343)/Water |

| Pyridine | Iodobenzene | Pd(OAc)2 | K2CO3 | DMA |

| 2-Phenylpyridine | Phenyl iodide | Pd(OAc)2 | Cs2CO3 | Toluene |

The C-H functionalization of this compound would likely require careful optimization of reaction conditions to achieve high regioselectivity. The positions ortho to the pyridine nitrogen (C2 and C6) are often the most activated towards this type of transformation.

Substitution Reactions on the Pyridine Scaffold

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the existing substituents—a furan group at the 5-position and an aldehyde at the 3-position—direct the regioselectivity of potential reactions. Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pyridine derivatives, particularly with the introduction of a good leaving group.

While specific studies on substitution reactions starting from this compound are not extensively documented, the reactivity can be inferred from related 5-substituted pyridine analogues. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of pyridine rings. Should the furan ring be replaced by a halogen, Suzuki, Stille, or Heck couplings could be employed to introduce a variety of substituents at the 5-position.

Directed ortho-lithiation is another viable strategy for the functionalization of the pyridine scaffold. The aldehyde group, after suitable protection, or the pyridine nitrogen can direct a strong base like lithium diisopropylamide (LDA) to deprotonate an adjacent carbon, creating a nucleophilic site for the introduction of electrophiles. For a 3,5-disubstituted pyridine, lithiation would be expected to occur at the C4 or C6 positions, if sterically accessible.

| Reaction Type | Reagents | Expected Product | Notes |

| Nucleophilic Aromatic Substitution | Nu:- (e.g., RO-, R2N-) | Substitution at activated positions (if a leaving group is present) | Requires an activating group and a good leaving group. |

| Directed ortho-Metalation | 1. Protecting Group (for CHO) 2. LDA/THF, -78°C 3. Electrophile (E+) | Functionalization at C4 or C6 | The directing group and steric hindrance will determine the site of metalation. |

| Radical Substitution | Radical initiator, Arene | Arylation of the pyridine ring | May lead to a mixture of isomers. |

This table is illustrative and based on general pyridine reactivity.

Stereoselective Transformations (e.g., Z/E Isomerization)

Stereoselective transformations of this compound would primarily involve reactions of the aldehyde group to create new stereocenters or geometric isomers. The formation of imines, oximes, or hydrazones from the aldehyde introduces a C=N double bond, which can exist as E or Z isomers. The equilibrium between these isomers can be influenced by steric and electronic factors of the substituents, as well as solvent and temperature conditions. nih.gov

For example, the condensation of this compound with a primary amine would yield a Schiff base (an imine). The relative stability of the E and Z isomers of this product would depend on the size of the substituent on the nitrogen atom. In many cases, the E isomer is thermodynamically favored to minimize steric repulsion.

In the context of furan-containing enamines, it has been shown that the E/Z equilibrium is sensitive to the solvent and the presence of intramolecular hydrogen bonds. nih.gov For derivatives of this compound, similar effects could be exploited to achieve stereoselectivity. For instance, the introduction of a hydroxyl group on the amine substituent could favor the Z-isomer through hydrogen bonding with the pyridine nitrogen. nih.gov

| Derivative | Reactant | Potential for Isomerism | Factors Influencing Stereoselectivity |

| Imine (Schiff Base) | Primary Amine (R-NH2) | E/Z Isomerism | Steric bulk of R, solvent polarity, temperature |

| Oxime | Hydroxylamine (NH2OH) | E/Z Isomerism | pH of the reaction medium, crystalline packing forces |

| Hydrazone | Hydrazine (R-NHNH2) | E/Z Isomerism | Nature of the R group, reaction conditions |

This table outlines potential stereoselective transformations based on known aldehyde chemistry.

Reactions with Organometallic Reagents

The aldehyde group of this compound is a prime target for nucleophilic addition by organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions are fundamental for carbon-carbon bond formation and lead to the synthesis of secondary alcohols.

The addition of an organometallic reagent to the carbonyl carbon of the aldehyde is generally a high-yielding transformation. The product, a secondary alcohol, will have a newly created stereocenter. In the absence of a chiral catalyst or auxiliary, the reaction will produce a racemic mixture of the two enantiomers.

The reaction can be represented as: this compound + R-M → 5-(furan-3-yl)pyridin-3-yl(R)CHOM where R is an alkyl or aryl group, and M is MgX or Li. Subsequent workup with a proton source (e.g., H₂O, dilute acid) will yield the final alcohol product.

The chemoselectivity of this reaction is generally high, with the organometallic reagent preferentially attacking the highly electrophilic aldehyde carbon over potential reactions with the pyridine or furan rings. However, with highly reactive organometallic reagents and under certain conditions, competitive addition to the pyridine ring (a Minisci-type reaction if radical mechanisms are involved) or metal-halogen exchange (if halogen substituents are present) could occur.

| Organometallic Reagent | General Formula | Product of Reaction with Aldehyde |

| Grignard Reagent | R-MgX (X = Cl, Br, I) | Secondary Alcohol |

| Organolithium Reagent | R-Li | Secondary Alcohol |

This table summarizes the expected products from the reaction of this compound with common organometallic reagents.

Computational and Theoretical Investigations of 5 Furan 3 Yl Nicotinaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system, from which numerous other properties can be derived. For furan- and pyridine-containing compounds, DFT methods like B3LYP with basis sets such as 6-311G** or 6-31G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

The electronic structure of 5-(Furan-3-yl)nicotinaldehyde dictates its reactivity and intermolecular interactions. DFT calculations can elucidate several key aspects of its electronic character.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For aromatic heterocyclic systems, these orbitals are typically π-orbitals distributed across the ring systems.

Electrostatic Potential (ESP) Surface: The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring. nih.govnih.gov Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. The ESP for this compound would highlight the electronegative nitrogen and oxygen atoms as sites for potential hydrogen bonding.

Natural Population Analysis (NPA): This analysis provides quantitative values for the partial atomic charges on each atom in the molecule. nih.gov Such data reveals the polarity of specific bonds and confirms the qualitative insights from the ESP map. For instance, calculations on similar structures show that the nitrogen atom in a pyridine ring and the oxygen in a furan ring carry significant negative charges, while the aldehydic carbon would be expected to have a positive charge. nih.gov

A theoretical study on the related ion 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium using DFT (B3LYP/6-311G**) revealed delocalization of cationic charge on the furanium moiety, showcasing the power of these methods to detail charge distribution. researchgate.netnih.gov Similarly, studies on furan itself show it can act as a nucleophilic electron donor, a property relevant to the furan moiety in the target compound. mdpi.com

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Definition | Typical Value (eV) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 | Electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 | Electron-accepting capability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 | Chemical reactivity; a smaller gap suggests higher reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 to 4.0 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 to 3.0 | Resistance to change in electron distribution |

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bond connecting the furan and pyridine rings. Computational methods are used to explore the potential energy surface associated with this rotation to identify the most stable conformations (global and local minima) and the energy barriers between them.

The dihedral angle between the planes of the two aromatic rings is the primary variable in this analysis. By systematically rotating this bond and calculating the energy at each step, a rotational energy profile can be constructed. Studies on similar bi-aryl systems have shown that planar or near-planar conformations are often the most stable due to π-system conjugation, but steric hindrance between hydrogen atoms on the rings can lead to a slightly twisted lowest-energy state. mdpi.com The results of such an analysis are critical for understanding which shape the molecule is most likely to adopt, which in turn influences its ability to fit into a protein's binding site.

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. epstem.net These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can be correlated with experimental data to confirm the molecular structure. DFT calculations have successfully predicted NMR chemical shifts for various furan-containing chalcones and other heterocyclic systems. epstem.net

IR Spectroscopy: The vibrational frequencies and corresponding intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting predicted IR spectrum shows characteristic peaks for various functional groups. For this compound, key predicted vibrations would include the C=O stretch of the aldehyde, C=N and C=C stretching modes of the pyridine ring, and C-O-C stretching of the furan ring. mdpi.com Comparing the calculated frequencies (often scaled by an empirical factor to account for anharmonicity) with experimental IR spectra helps to confirm the molecule's identity and structural integrity.

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Furan Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) (B3LYP/6-31+G(d)) | Experimental Chemical Shift (ppm) |

| C=O | 189.5 | 190.2 |

| Furan C2 | 152.1 | 152.8 |

| Furan C3 | 117.3 | 117.9 |

| Furan C4 | 112.5 | 112.9 |

| Furan C5 | 145.8 | 146.3 |

| Pyridine C2 | 150.1 | 150.7 |

| Pyridine C4 | 135.4 | 135.9 |

| Pyridine C6 | 148.9 | 149.5 |

Note: Data is representative and modeled after similar compounds found in the literature. epstem.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

The docking process involves placing the ligand in various positions and orientations within the protein's active site and scoring each pose based on a scoring function. This function estimates the binding affinity (e.g., in kcal/mol).

Procedure: The process begins with preparing the 3D structures of both the ligand (this compound) and the target protein, often obtained from a protein database like the Protein Data Bank (PDB). The ligand's geometry is optimized, and the protein structure is prepared by adding hydrogen atoms and removing water molecules. A docking grid is then defined around the active site. Software such as GLIDE, AutoDock, or GOLD is used to perform the flexible docking of the ligand into the rigid or flexible receptor. ijper.org

Scoring Functions: The output is a set of binding poses ranked by a score. Common scoring metrics include GlideScore (GScore) and Emodel, which account for factors like hydrogen bonds, van der Waals forces, electrostatic interactions, and penalties for steric clashes. ijper.org A more negative score generally indicates a more favorable binding affinity. Docking studies on furan-azetidinone hybrids against E. coli targets, for instance, identified compounds with Glide Scores as low as -9.195, indicating strong predicted binding. ijper.org

Table 3: Representative Molecular Docking Results for Furan Derivatives Against Various Protein Targets

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| Furan Derivative A | Enoyl Reductase (1C14) | -9.2 | TYR 146, PHE 94 |

| Furan Derivative B | DNA Gyrase (5MMO) | -8.5 | ASP 73, GLY 77 |

| Furan Derivative C | ALDH1A1 (4X4L) | -10.1 | CYS 302, TRP 177 |

| Furan Derivative D | EGFR-TK (2J6M) | -7.8 | MET 793, LEU 718 |

Note: This table is a composite of findings from various studies on furan derivatives to illustrate typical outputs. ijper.orgnih.govnih.gov

Beyond predicting binding affinity, the primary value of docking is in visualizing the specific interactions between the ligand and the protein's active site residues. This provides hypotheses about the molecular mechanism of action.

Analysis of the best-ranked docking pose of this compound could reveal:

Hydrogen Bonds: The nitrogen atom of the pyridine ring, the oxygen of the furan ring, and the carbonyl oxygen of the aldehyde group are all potential hydrogen bond acceptors, while the aldehyde proton is a weak donor. These groups could form crucial hydrogen bonds with amino acid residues like serine, threonine, or lysine (B10760008) in the active site.

π-π Stacking: The aromatic furan and pyridine rings can engage in π-π stacking interactions with the aromatic side chains of residues such as phenylalanine (PHE), tyrosine (TYR), and tryptophan (TRP). ijper.org Such interactions are common and contribute significantly to binding affinity.

Hydrophobic Interactions: The carbon framework of the molecule can form favorable hydrophobic interactions with nonpolar residues like leucine, valine, and alanine.

By identifying these key interactions, researchers can understand why a particular ligand binds to a specific protein. This knowledge is crucial for structure-based drug design, allowing for the rational modification of the ligand to enhance its potency and selectivity.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

The exploration of the structure-activity relationship (SAR) of this compound and its derivatives is a critical aspect of medicinal chemistry and drug design, aiming to delineate how the chemical structure of a compound influences its biological activity. Computational approaches have become indispensable in this field, offering powerful tools to predict and rationalize the activity of novel compounds, thereby guiding synthetic efforts towards more potent and selective molecules.

In the context of furan- and pyridine-containing compounds, computational SAR studies often employ a variety of techniques to build predictive models. For instance, in the development of novel inhibitors, such as those targeting HIV-1 entry, molecular docking can be a foundational step. nih.gov This technique allows for the visualization and evaluation of how a ligand, such as a derivative of this compound, might bind to a biological target, for example, the gp41 protein of HIV-1. nih.gov By analyzing the binding modes and interactions within the target's binding pocket, researchers can identify key structural features essential for activity. For example, the presence and position of a carboxylic acid group on a phenyl ring attached to a furan has been shown to be essential for anti-HIV-1 activity in some series of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another cornerstone of computational SAR. These models seek to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. The process involves calculating a range of molecular descriptors for each compound, which can be categorized as electronic, steric, or hydrophobic. For derivatives of this compound, these descriptors could include partial charges on atoms, molecular electrostatic potential, dipole moment, and logP (a measure of lipophilicity). By correlating these descriptors with experimentally determined biological activities, a predictive model can be generated.

The insights gained from such computational SAR studies are instrumental in the rational design of new derivatives. For example, if a QSAR model indicates that increased electron density in the furan ring is correlated with higher activity, medicinal chemists can prioritize the synthesis of derivatives with electron-donating substituents on the furan moiety. Similarly, if docking studies reveal that a particular substituent is making unfavorable steric clashes with the receptor, smaller groups can be explored at that position. The overarching goal is to create a feedback loop where computational predictions guide experimental work, and the results of that work are used to refine the computational models.

| Computational Technique | Application in SAR of this compound Derivatives | Potential Insights |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to a specific biological target (e.g., enzymes, receptors). | Identification of key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) and the optimal orientation of the molecule in the binding site. |

| QSAR (Quantitative Structure-Activity Relationship) | Developing mathematical models that correlate molecular descriptors with biological activity. | Understanding the influence of electronic, steric, and hydrophobic properties on activity and predicting the activity of unsynthesized compounds. |

| Pharmacophore Modeling | Identifying the 3D arrangement of essential chemical features required for biological activity. | Guiding the design of new molecules that fit the pharmacophore and are likely to be active. |

| DFT (Density Functional Theory) Calculations | Determining electronic properties such as HOMO-LUMO energies, electrostatic potential, and charge distribution. | Correlating electronic structure with reactivity and biological interactions. |

Reaction Mechanism Studies of Derivatization Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into the transition states, intermediates, and energetics of reaction pathways. For the derivatization of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), can be instrumental in understanding and optimizing synthetic routes.

One of the common methods for synthesizing molecules containing biaryl or heteroaryl-aryl linkages is the Suzuki-Miyaura cross-coupling reaction. orgsyn.org This reaction typically involves the coupling of a boronic acid (or its ester) with a halide in the presence of a palladium or nickel catalyst. orgsyn.org For instance, the synthesis of a related compound, 5-(furan-3-yl)pyrimidine, has been achieved through a nickel-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine (B23866) with 3-furanylboronic acid. orgsyn.org Computational studies on such catalytic cycles can model the elementary steps of the reaction, including oxidative addition, transmetalation, and reductive elimination. By calculating the activation energies for each step, researchers can identify the rate-determining step and understand how different ligands on the metal catalyst or substituents on the reactants influence the reaction efficiency.

Another important reaction for modifying aldehyde-containing compounds like this compound is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group. The synthesis of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans has been achieved through this method, following an initial Suzuki-Miyaura coupling. nih.gov DFT calculations can be used to study the mechanism of the Knoevenagel condensation, examining the initial deprotonation of the active methylene compound, the subsequent nucleophilic attack on the aldehyde carbonyl, and the final dehydration step. These studies can help in selecting the optimal base and reaction conditions to maximize the yield of the desired product.

Furthermore, computational methods can be used to investigate the reactivity of the furan and pyridine rings themselves. For example, DFT can be used to calculate the Fukui indices for each atom in this compound. These indices provide a measure of the local reactivity of different sites in the molecule towards nucleophilic, electrophilic, or radical attack. Such information is invaluable for predicting the regioselectivity of various derivatization reactions, such as electrophilic aromatic substitution on the furan or pyridine ring. For instance, studies on furan have shown that certain atoms have a higher affinity to accept electrons, while others have a nucleophilic tendency to donate electrons, which can guide the synthetic strategy for introducing new functional groups. mdpi.com

| Reaction Type | Computational Method | Investigated Aspects | Potential Outcomes |

| Suzuki-Miyaura Coupling | DFT | Catalytic cycle (oxidative addition, transmetalation, reductive elimination), ligand effects. | Identification of rate-determining step, optimization of catalyst and reaction conditions. |

| Knoevenagel Condensation | DFT | Reaction pathway, transition state energies, role of catalyst. | Understanding the mechanism, predicting the feasibility of different substrates. |

| Electrophilic Aromatic Substitution | DFT | Fukui indices, molecular electrostatic potential, reaction energy profiles. | Prediction of regioselectivity, rationalization of substituent effects. |

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Bioactive Derivatives

There is no specific information available in the reviewed scientific literature on the design and synthesis of bioactive derivatives using 5-(Furan-3-yl)nicotinaldehyde as the starting material for the following classes of compounds:

In Vitro Pharmacological Profiling and Mechanistic Studies

Consistent with the lack of synthetic reports, there are no available data on the in vitro pharmacological profiling or mechanistic studies of any derivatives synthesized from this compound. Such studies would be contingent on the successful synthesis and isolation of these compounds.

Antimicrobial Activity (e.g., Antifungal, Antibacterial)

Derivatives of the this compound scaffold have demonstrated notable antimicrobial properties, with studies investigating their efficacy against a spectrum of bacterial and fungal pathogens.

Antibacterial Activity: Research into nicotinamidine derivatives bearing a phenylfuran moiety has revealed significant antibacterial action. These compounds have been tested against both Gram-positive and Gram-negative bacterial strains. For instance, certain phenylfuranylnicotinamidine derivatives exhibited minimum inhibitory concentration (MIC) values between 10 and 20 μM against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium nih.govorientjchem.org. Notably, two compounds from this series demonstrated excellent MIC values of 10 μM against Staphylococcus aureus, which is comparable to the reference antibiotic, ampicillin (B1664943) nih.govorientjchem.org.

Chalcones derived from a furan (B31954) scaffold have also been a subject of antimicrobial research. These compounds have shown inhibitory activity against various microbial species nih.govnih.gov. For example, certain furan-derived chalcones were active against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria nih.gov.

Antifungal Activity: The antifungal potential of furan-containing compounds has been well-documented. Studies on (E)-3-(furan-2-yl)acrylic acid, a related furan derivative, showed antifungal effects against four different Candida species, with MIC values ranging from 64 to 512 μg/mL wisdomlib.org. This particular compound was found to induce morphological changes in Candida albicans, affecting its virulence and reproductive structures wisdomlib.org. Furthermore, it exhibited a synergistic effect when combined with amphotericin B against C. albicans and C. tropicalis wisdomlib.org.

Nicotinamide (B372718) derivatives, which are structurally related to the nicotinaldehyde portion of the subject compound, have also been developed as potent antifungal agents. Some of these derivatives have shown significant activity against fluconazole-resistant strains of C. albicans researchgate.net.

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Phenylfuranylnicotinamidines | Staphylococcus aureus | 10 μM | nih.govorientjchem.org |

| Phenylfuranylnicotinamidines | E. coli, P. aeruginosa, B. megaterium | 10-20 μM | nih.govorientjchem.org |

| (E)-3-(furan-2-yl)acrylic acid | Candida spp. | 64-512 μg/mL | wisdomlib.org |

| Nicotinamide Derivatives | Fluconazole-resistant C. albicans | 0.125–1 μg/mL | researchgate.net |

Anti-inflammatory Activity

The furan nucleus is a component of many compounds that exhibit anti-inflammatory effects. Natural furan derivatives have been shown to inhibit inflammatory processes through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production nih.gov. They can also regulate the mRNA expression of inflammatory mediators and exhibit antioxidant activity nih.gov. The anti-inflammatory properties of furan derivatives are often linked to their ability to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways.

Similarly, nicotinic acid and its derivatives, which are structurally related to the nicotinaldehyde moiety, have been evaluated for their anti-inflammatory properties. Studies have shown that certain 2-substituted phenyl derivatives of nicotinic acid display significant anti-inflammatory and analgesic activities nih.gov. These compounds have been observed to reduce levels of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.gov. The mechanism of action for some of these derivatives is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme nih.gov.

A series of hydrazide-hydrazone derivatives that link to a furan moiety have been synthesized and evaluated in a carrageenan-induced inflammatory rat model, with some compounds demonstrating noteworthy anti-inflammatory properties nih.gov.

| Compound Class | Mechanism/Model | Observed Effect | Reference |

|---|---|---|---|

| Furan Natural Derivatives | Suppression of NO and PGE2 production | Inhibition of inflammatory mediators | nih.gov |

| 2-Substituted Phenyl Nicotinic Acid Derivatives | Reduction of TNF-α and IL-6 | Anti-inflammatory and analgesic activity | nih.gov |

| Furan-linked Hydrazide-hydrazones | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | nih.gov |

| Nicotinate Derivatives | COX-2 enzyme targeting | Potential anti-inflammatory agents | nih.gov |

Anticancer Activity (e.g., Kinase Inhibition, Mcl-1 Inhibition)

Derivatives containing the furan moiety have been extensively investigated for their potential as anticancer agents, demonstrating activity against a variety of human cancer cell lines.

Research has shown that novel furan-based compounds can exhibit significant cytotoxic activity against breast cancer (MCF-7), cervical cancer (HeLa), and colorectal cancer (SW620) cell lines, with some compounds showing IC50 values in the micromolar range nih.govnih.gov. For example, two furan-based derivatives showed good cytotoxic activity against the MCF-7 breast cancer cell line with IC50 values of 4.06 and 2.96 μM nih.gov. The mechanisms underlying this anticancer activity include the induction of apoptosis and cell cycle arrest at the G2/M phase nih.gov.

Kinase Inhibition: The pyridine (B92270) moiety, a core component of the subject compound, is present in many kinase inhibitors. For instance, Motesanib, a nicotinamide derivative, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR), and Kit receptors wisdomlib.org. Other novel pyridine-derived compounds have been designed and synthesized as VEGFR-2 inhibitors, showing potent anticancer activities against liver cancer (HepG2) and breast cancer (MCF-7) cells, with IC50 values ranging from 4.25 to 12.83 µM wisdomlib.org. Furthermore, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives, which are structurally related to the nicotinaldehyde scaffold, were discovered to be potent CHK1 kinase inhibitors researchgate.net.

Mcl-1 Inhibition: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that is a key driver of drug resistance in various cancers researchgate.net. Inhibition of Mcl-1 is a promising therapeutic strategy. While direct studies linking this compound derivatives to Mcl-1 inhibition are not prevalent, the development of small molecule inhibitors for Mcl-1 is an active area of research nih.gov. The structural features of furan and pyridine derivatives make them plausible candidates for the design of novel Mcl-1 inhibitors.

| Compound Class | Cancer Cell Line | Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 μM | Apoptosis, G2/M arrest | nih.gov |

| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 μM | Apoptosis, G2/M arrest | nih.gov |

| Furan derivative 1 | HeLa (Cervical) | Range of 0.08 - 8.79 μM | Antiproliferative | nih.gov |

| Furan derivative 24 | SW620 (Colorectal) | Moderate to potent | Antiproliferative | nih.gov |

| Pyridine derivatives | HepG2 (Liver), MCF-7 (Breast) | 4.25 - 12.83 µM | VEGFR-2 Inhibition | wisdomlib.org |

Antiviral Activity (e.g., Influenza A)

The furan ring is a structural component in various compounds that have been evaluated for their antiviral properties against a range of viruses, including influenza, HIV, and hepatitis C nih.govnih.gov.

Specifically, against influenza A virus, several furan derivatives have shown promising activity. A series of furan-carboxamide derivatives were identified as potent inhibitors of the lethal H5N1 influenza A virus nih.govdoaj.org. One of the most active compounds in this series, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, exhibited an EC50 value of 1.25 μM against the H5N1 virus nih.govdoaj.org.

In another study, a new series of furan-substituted spirothiazolidinones were designed and synthesized as antiviral agents. Several of these compounds were active against influenza A/H3N2 virus, with the two most potent analogs having an EC50 value of approximately 1 µM nih.gov. These findings suggest that the furan scaffold is a valuable starting point for the development of inhibitors of the influenza virus membrane fusion process nih.gov.

The pyridine moiety, also present in the subject compound, is found in numerous compounds with a wide range of biological activities, including antiviral effects nih.govnih.gov.

Antinociceptive Activity

Compounds containing a furan ring have been shown to possess antinociceptive, or pain-relieving, properties. Research into furan-containing congeners of ranitidine (B14927) revealed potent improgan-like antinociceptive activity. The most potent compound in this series demonstrated an ED50 of 25 nmol when administered intracerebroventricularly, a potency approximately equal to that of morphine nih.gov.

Furthermore, a study on 3-substituted derivatives of dihydrofuran-2(3H)-one, assessed using the hot plate and writhing tests, showed that one derivative had strong analgesic activity, surpassing that of the reference compounds morphine and acetylsalicylic acid nih.gov. The antinociceptive effects of certain acetylenic furan derivatives have been investigated, with evidence suggesting the involvement of the opioidergic and muscarinic cholinergic systems in their mechanism of action nih.gov.

The nicotinamide component of the core structure also contributes to antinociceptive effects. Nicotinamide and its isomers have demonstrated activity in models of both nociceptive and inflammatory pain. For instance, nicotinamide inhibited both the first and second phases of the nociceptive response in the formalin test in mice and also showed antinociceptive activity in the hot-plate test orientjchem.orgwisdomlib.org.

| Compound Class | Test Model | Observed Activity | Potential Mechanism | Reference |

|---|---|---|---|---|

| Furan-containing ranitidine congener | Mouse model (icv admin.) | Potent antinociceptive (ED50 = 25 nmol) | Improgan-like | nih.gov |

| Dihydrofuran-2(3H)-one derivative | Hot plate and writhing tests | Strong analgesic, surpassed morphine | Not specified | nih.gov |

| Acetylenic furan derivative | Acetic acid-induced writhing | Antinociceptive effect | Muscarinic cholinergic receptors | nih.gov |

| Nicotinamide | Formalin and hot-plate tests | Antinociceptive | Not specified | orientjchem.orgwisdomlib.org |

Investigation of Enzyme Inhibitory Actions (e.g., COX Inhibition)

The furan ring is a key structural feature in several compounds that act as enzyme inhibitors, particularly cyclooxygenase (COX) inhibitors. The anti-inflammatory effects of many furan derivatives are attributed to their ability to inhibit COX enzymes nih.gov.

Several series of diaryl furanone derivatives have been developed and studied as selective COX-2 inhibitors. Many of these compounds have shown COX-2 inhibitory potency that is comparable to or even greater than that of rofecoxib (B1684582), a well-known selective COX-2 inhibitor nih.gov. In fact, the furanone ring of rofecoxib is considered essential for its binding to the COX-2 enzyme nih.gov.

Research has also explored the potential for dual inhibition of both COX and lipoxygenase (LOX) pathways by furanone derivatives. Dual inhibition could provide a broader spectrum of anti-inflammatory effects nih.govresearchgate.net. Studies on novel 2-furanone derivatives have led to the synthesis of other heterocyclic compounds, such as pyridazinones, which have demonstrated promising dual COX-2/15-LOX inhibition nih.govresearchgate.net.

Nicotinamide derivatives have also been implicated in the modulation of COX-2. Nicotinamide mononucleotide supplementation has been shown to diminish COX-2 associated inflammatory responses in macrophages nih.gov.

| Compound Class | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| Diaryl furanone derivatives | COX-2 | Potent and selective inhibition | nih.gov |

| Pyridazinone derivatives (from furanones) | COX-2 / 15-LOX | Dual inhibition | nih.govresearchgate.net |

| Nicotinamide mononucleotide | COX-2 | Downregulation of expression | nih.gov |

Receptor Modulation Studies (e.g., GluN2C NMDA Receptor Potentiation)

Derivatives containing the furan and pyridine moieties have been investigated for their ability to modulate the activity of various receptors in the central nervous system. A notable area of research has been their interaction with N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory synaptic transmission.

A novel series of pyrrolidinones has been described that selectively potentiates NMDA receptors containing the GluN2C subunit nih.gov. One of the synthesized compounds, 1-(2-(1H-Indol-3-yl)ethyl)-5-(furan-3-yl)-3-hydroxy-4-nicotinoyl-1H-pyrrol-2(5H)-one, which incorporates both a furan-3-yl group and a nicotinoyl moiety, was identified as a selective potentiator of GluN1/GluN2C receptors. These compounds were found to be over 100-fold selective for GluN2C-containing receptors compared to those containing GluN2A, GluN2B, or GluN2D subunits nih.gov.

Another study focused on (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives as agonists at the glycine (B1666218) binding site of the GluN1 subunit of NMDA receptors nih.gov. These compounds displayed varying potencies and efficacies depending on the associated GluN2 subunit. One particular compound was identified as a potent partial agonist at GluN1/GluN2C receptors with an EC50 of 0.074 μM, while showing virtually no agonist activity at receptors containing other GluN2 subunits nih.gov.

The selective modulation of GluN2C-containing NMDA receptors is of therapeutic interest due to the distinct anatomical distribution and functional roles of these receptor subtypes in the brain nih.gov.

| Compound Class | Receptor Target | Mode of Action | Selectivity | Reference |

|---|---|---|---|---|

| Furan-nicotinoyl pyrrolidinone | NMDA Receptor | Potentiator | >100-fold for GluN2C over GluN2A/B/D | nih.gov |

| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative | NMDA Receptor (Glycine site) | Partial Agonist | Selective for GluN1/2C | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound influences its biological activity. Even minor alterations to the furan or pyridine rings can significantly impact the compound's pharmacological properties. semanticscholar.orgresearchgate.net

Modifications to the this compound scaffold can be systematically explored to enhance potency and selectivity for a particular biological target. These modifications can be broadly categorized by their location on the molecule: the furan ring, the pyridine ring, and the aldehyde group.

Modifications on the Furan Ring:

The furan ring offers several positions for substitution. The nature of these substituents can dramatically alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of 2-aryl-5-(...-ylidenemethyl)furans developed as HIV-1 entry inhibitors, the substituents on an adjacent phenyl ring were crucial for activity. nih.gov A carboxylic acid group was found to be essential for anti-HIV-1 activity. nih.gov This highlights the importance of acidic functional groups in establishing key interactions within the target's binding site.

Modifications on the Pyridine Ring:

The pyridine ring also presents multiple sites for substitution. The nitrogen atom in the pyridine ring can influence the molecule's basicity and hydrogen bonding capacity, which are critical for receptor binding. The electronic properties of substituents on the pyridine ring can also play a significant role. For example, in a study of nicotinic acid derivatives, the position and nature of substituents were found to be critical for their vasorelaxant and antioxidant activities.

Modifications of the Aldehyde Group:

The aldehyde group is a key functional feature of this compound. It can participate in hydrogen bonding and other interactions with biological macromolecules. The reactivity of the aldehyde can also be modulated. For instance, it can be converted to other functional groups such as an oxime, hydrazone, or alcohol to probe the structural requirements of the binding site. In some cases, the aldehyde itself may be crucial for covalent bond formation with the target protein, leading to irreversible inhibition.

The following table summarizes the general impact of substituent modifications on the biological activity of furan- and pyridine-containing compounds based on findings from related structures.

| Modification Site | Substituent Type | General Impact on Biological Activity | Potential Therapeutic Area |

| Furan Ring | Electron-withdrawing groups (e.g., nitro) | Can enhance antimicrobial activity. mdpi.com | Antimicrobial |

| Furan Ring | Aromatic/heterocyclic rings | Can increase potency by occupying larger hydrophobic pockets in the target. nih.gov | Antiviral, Anticancer |

| Pyridine Ring | Halogens (e.g., chloro, fluoro) | Can improve membrane permeability and metabolic stability. | Various |

| Pyridine Ring | Amino groups | Can alter basicity and form key hydrogen bonds with the target. | Various |

| Aldehyde Group | Conversion to Schiff bases | Can lead to compounds with enhanced anticancer or antimicrobial activities. | Anticancer, Antimicrobial |

| Aldehyde Group | Reduction to alcohol | Can probe the necessity of the carbonyl group for activity. | Various |

While this compound itself is an achiral molecule, the introduction of chiral centers through substituent modification can have a profound impact on biological activity. Stereoisomers, or enantiomers, of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. biomedgrid.com The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological targets such as enzymes and receptors. biomedgrid.com

For a molecule like this compound, a chiral center could be introduced by, for example, reducing the aldehyde to a secondary alcohol and attaching a substituent that creates a stereocenter. The resulting (R)- and (S)-enantiomers would likely display different potencies. One enantiomer may fit optimally into the binding site of a target protein, leading to a strong therapeutic effect, while the other may bind weakly or not at all. biomedgrid.com In some cases, the "inactive" enantiomer can even contribute to undesirable side effects. biomedgrid.com

The importance of stereochemistry has been demonstrated in numerous classes of drugs. For instance, in a study of mecamylamine (B1216088) stereoisomers as nicotinic receptor antagonists, significant differences were observed in the dissociation rates of the S-(+)- and R-(-)-enantiomers from the receptors. nih.gov This suggests that even for non-chiral parent compounds, the introduction of chirality can lead to more selective and potent drugs.

The process of separating and studying individual enantiomers is crucial for optimizing drug efficacy and safety. nih.govnih.gov Techniques such as chiral chromatography are essential for isolating and characterizing the individual stereoisomers of a modified this compound derivative. shimadzu-webapp.eumdpi.com

Lead Compound Identification and Optimization Strategies

A "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. researchgate.net this compound can be considered a potential lead compound due to the established biological relevance of its constituent furan and pyridine rings. ijabbr.comutripoli.edu.ly

The process of lead optimization involves an iterative cycle of designing, synthesizing, and testing new analogues to develop a preclinical drug candidate. researchgate.net Key strategies for optimizing a lead compound like this compound include:

Pharmacophore Identification: The first step is to identify the essential structural features (the pharmacophore) responsible for the initial biological activity. This is often achieved through SAR studies and computational modeling.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design can be employed to design modifications that enhance binding affinity and selectivity. researchgate.netsemanticscholar.org This approach allows for the rational design of analogues that fit more precisely into the target's active site.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's ADME properties or reducing toxicity. researchgate.netslideshare.net For example, the furan ring could be replaced with a thiophene (B33073) or pyrrole (B145914) ring to explore the impact on activity and pharmacokinetics. researchgate.net Similarly, the aldehyde group could be replaced with a nitrile or a ketone. The difluoromethyl group (–CF2H) has been successfully used as a bioisostere for a hydroxyl group and even for a pyridine-N-oxide. nih.gov

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Improving Physicochemical Properties: Modifications are often made to improve properties such as solubility, metabolic stability, and cell permeability. For example, adding polar groups can increase aqueous solubility, while strategic blocking of metabolic sites can increase the compound's half-life.

The following table outlines some potential lead optimization strategies for this compound and their rationales.

| Strategy | Specific Modification Example | Rationale |

| Bioisosteric Replacement | Replace the furan ring with a thiophene ring. | To investigate the effect of the heteroatom on binding and to potentially alter metabolic stability. researchgate.net |

| Bioisosteric Replacement | Replace the aldehyde group with a nitrile group. | To maintain a similar size and electronic profile while potentially improving metabolic stability and oral bioavailability. |

| Structure-Based Design | Add a substituent to the furan or pyridine ring that forms a specific hydrogen bond with a known residue in the target's active site. | To increase binding affinity and selectivity. researchgate.net |

| Improving Solubility | Introduce a basic amine group to the pyridine ring. | To form a salt and improve aqueous solubility. |

| Enhancing Metabolic Stability | Introduce a fluorine atom at a position susceptible to metabolic oxidation. | The strong carbon-fluorine bond can block metabolism at that site, increasing the drug's half-life. |

Potential Applications in Materials Science and Catalysis

Role as Ligands in Coordination Chemistry

The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring in 5-(Furan-3-yl)nicotinaldehyde offer potential coordination sites for metal ions. This dual-heterocyclic structure allows it to act as a versatile ligand in coordination chemistry, forming stable complexes with a variety of transition metals. The study of metal complexes with Schiff base ligands derived from furan derivatives has shown that the nitrogen of the azomethine group and the oxygen of the furan ring can effectively coordinate with metal ions chemmethod.com. While direct studies on this compound are limited, the principles of coordination chemistry suggest its potential to form complexes with interesting structural and electronic properties.

The geometry and stability of these potential coordination complexes would be influenced by the nature of the metal ion, the solvent system, and the reaction conditions. The aldehyde group could also participate in coordination or be chemically modified to introduce additional donor atoms, further expanding the coordination possibilities. Research into similar heterocyclic ligands has demonstrated the formation of both mononuclear and polynuclear metal complexes nih.gov. Such complexes are often investigated for their catalytic activity, magnetic properties, and potential applications in photoluminescent materials.

Table 1: Potential Coordination Modes of this compound

| Coordination Site | Potential Metal Ion Interaction | Resulting Complex Type |

| Pyridine Nitrogen | Lewis acid-base interaction | Monodentate or bridging ligand |

| Furan Oxygen | Weaker coordination | Potential for chelation with other donor atoms |

| Aldehyde Oxygen | Possible coordination, especially with hard metal ions | Can influence electronic properties of the complex |

It is important to note that while the structural motifs of this compound are conducive to forming metal complexes, detailed experimental studies are required to isolate and characterize these compounds and to explore their potential applications.

Precursors for Polymeric Materials

The presence of both aromatic rings and a reactive aldehyde group makes this compound a promising candidate as a monomer for the synthesis of novel polymeric materials. Furan-based polymers are gaining attention as they can often be derived from renewable biomass resources researchgate.net. The aldehyde functionality allows for a variety of polymerization reactions, including condensation polymerizations with other monomers containing active hydrogen atoms, such as amines and phenols, to form Schiff base polymers or phenolic resins.

Recent research has demonstrated the photochemically-mediated polymerization of furan and pyridine to produce nanothreads, which are one-dimensional sp³-hybridized materials with high predicted tensile strength chemrxiv.orgresearchgate.net. This suggests that under specific conditions, the aromatic rings of this compound could participate in polymerization reactions to create novel carbon-rich nanostructures. The incorporation of both furan and pyridine rings into a polymer backbone is expected to impart unique thermal, mechanical, and electronic properties to the resulting material.

Furthermore, furan-based polyesters and polyamides have been synthesized from renewable resources and have shown promising properties as alternatives to petroleum-based plastics d-nb.inforesearchgate.netnih.gov. The aldehyde group of this compound could be oxidized to a carboxylic acid, creating a monomer that could be used in the synthesis of such bio-based polymers.

Table 2: Potential Polymerization Pathways for this compound

| Polymerization Type | Reacting Moiety | Potential Polymer Structure | Key Properties |

| Condensation Polymerization | Aldehyde group with diamines | Poly(azomethine)s | Thermal stability, conductivity |

| Electropolymerization | Furan and pyridine rings | Conjugated polymers | Electroactivity, optical properties |

| Pressure-induced Polymerization | Furan and pyridine rings | Nanothreads | High strength, tunable electronics |

The development of polymers from this compound is a nascent area of research with significant potential for creating sustainable and high-performance materials.

Applications in Sensing Technologies

The unique electronic and structural features of this compound suggest its potential utility in the development of chemical sensors. The pyridine moiety, in particular, is known to be sensitive to pH changes. Conjugated polymers containing pyridine rings have been shown to exhibit pH-responsive fluorescence, making them effective as chemical sensors for pH sensing nih.gov. The protonation and deprotonation of the pyridine nitrogen can alter the electronic structure of the molecule, leading to observable changes in its optical properties, such as absorption and fluorescence spectra.

Furthermore, the combination of the electron-rich furan ring and the electron-deficient pyridine ring could lead to interesting photophysical properties, making the molecule a candidate for use as a fluorescent probe. Small molecules based on a pyridine core have been successfully employed as optical sensors for detecting fuel adulteration mdpi.com.

The aldehyde group can also be utilized for sensing applications. It can be functionalized with specific recognition units to create chemosensors for various analytes. For instance, furanone derivatives have been investigated as inhibitors of microbial quorum sensing, indicating the potential for furan-based compounds to interact with biological systems and potentially be developed into biosensors rsc.org. While direct applications of this compound in sensing have not been reported, its constituent functional groups provide a strong basis for future research in this area.

Table 3: Potential Sensing Mechanisms Involving this compound

| Sensing Target | Potential Mechanism | Signal Transduction |

| pH | Protonation/deprotonation of pyridine nitrogen | Changes in fluorescence or UV-Vis absorbance |

| Metal Ions | Coordination with the heterocyclic rings | Colorimetric or fluorometric response |

| Volatile Organic Compounds | Vapochromic response of derived materials | Color change |

The exploration of this compound and its derivatives in sensing technologies could lead to the development of novel and efficient sensors for a range of applications in environmental monitoring, industrial process control, and biomedical diagnostics.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Oxidation | MnO₂, CH₂Cl₂, RT | 6 hrs | 75% | |

| Condensation | Na₂S₂O₅ adduct, DMF, 130°C | 2 hrs | 68% |

Basic: How is this compound characterized structurally?

Answer:

Structural characterization typically employs:

- X-ray Crystallography : For resolving coordination complexes or derivatives (e.g., furan-containing ligands in ERAP1 enzyme complexes) .

- NMR Spectroscopy : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and furan protons (δ 6.2–7.5 ppm). Coupling constants confirm substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How does this compound interact with enzymes like nicotinamidases?

Answer:

Nicotinaldehyde derivatives act as competitive inhibitors in enzyme assays. For example:

- Fluorescence Plate Reader Assays : Lineweaver-Burke plots demonstrate competitive inhibition of Plasmodium falciparum nicotinamidase, with inhibitor constants (Ki) calculated using substrate saturation curves .

- Safety Profiling : In vivo studies show no toxicity in mice at therapeutic doses, supporting its use in NAD biosynthesis research .

Q. Table 2: Enzyme Kinetic Parameters

| Enzyme Source | Km (µM) | Vmax (A.U./s) | Ki (µM) | Reference |

|---|---|---|---|---|

| P. falciparum | 12.3 | 0.45 | 1.8 | |

| S. pneumoniae | 9.7 | 0.52 | 2.1 |

Advanced: What computational methods are used to predict the properties of nicotinaldehyde derivatives?

Answer:

- Density Functional Theory (DFT) : M06/6-311G(d,p) basis sets optimize geometries and predict nonlinear optical (NLO) properties. For example, 2-(2,4-difluorophenyl)pyridine-3-carbaldehyde shows a dipole moment of 4.2 Debye and hyperpolarizability (β) of 1.5 × 10⁻³⁰ esu, indicating NLO potential .

- Molecular Docking : Used to study binding interactions with targets like ERAP1, where furan moieties enhance ligand-protein stability .

Q. Table 3: DFT Results for Derivatives

| Compound | Dipole Moment (Debye) | β (×10⁻³⁰ esu) | Reference |

|---|---|---|---|

| DFPPC | 4.2 | 1.5 | |

| DCPPC | 3.8 | 1.2 |

Advanced: How should researchers address contradictions in experimental data for this compound?

Answer:

- Iterative Data Triangulation : Combine NMR, X-ray, and HPLC data to validate purity and structure .

- Error Analysis : For kinetic studies, use error-weighted nonlinear regression to refine Ki values and assess confidence intervals .

- Computational Validation : Compare experimental spectroscopic data (e.g., IR, UV-Vis) with DFT-simulated spectra to resolve discrepancies .

Advanced: What are the applications of this compound in coordination chemistry?

Answer:

- Ligand Design : The furan and aldehyde groups coordinate with metals (e.g., Zn²⁺, Co²⁺) to form mononuclear complexes or polymers. These complexes are characterized by X-ray diffraction and cyclic voltammetry .

- Catalysis : Metal-nicotinaldehyde complexes catalyze asymmetric reactions, with enantiomeric excess (ee) monitored via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.